N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

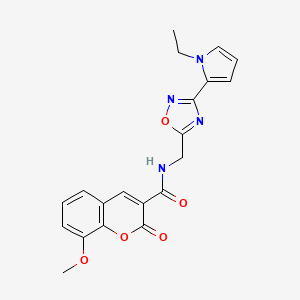

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a chromene (coumarin) core modified with a methoxy group at position 8 and a carboxamide-linked 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is substituted with a 1-ethylpyrrole group, which may enhance lipophilicity and influence binding interactions. The integration of 1,2,4-oxadiazole, a bioisostere for esters and amides, likely improves metabolic stability and target affinity compared to simpler coumarin analogs .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-3-24-9-5-7-14(24)18-22-16(29-23-18)11-21-19(25)13-10-12-6-4-8-15(27-2)17(12)28-20(13)26/h4-10H,3,11H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWNZBQUSMXMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

- Oxadiazole Ring : Known for diverse biological activities including anticancer and anti-inflammatory properties.

- Chromene Framework : Associated with various pharmacological effects such as antioxidant and anticancer activities.

- Pyrrole Moiety : Often linked to neuroprotective effects and other biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and chromene structures. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | HT-29 (colon cancer) | 2.76 |

| Oxadiazole Derivative 2 | OVXF 899 (ovarian cancer) | 9.27 |

| Oxadiazole Derivative 3 | PXF 1752 (pleural mesothelioma) | 1.143 |

The above data indicates that modifications in the oxadiazole structure can enhance anticancer efficacy significantly .

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The oxadiazole moiety is particularly noted for its ability to inhibit COX enzymes, which are critical in the inflammatory process .

Antimicrobial Properties

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example, certain derivatives have been shown to inhibit bacterial growth and exhibit antifungal activity, making them candidates for further development in treating infections .

The biological activity of the compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.

- Interference with Cell Signaling Pathways : These compounds can modulate pathways involved in apoptosis and cell proliferation, contributing to their anticancer effects.

- Reactive Oxygen Species (ROS) Modulation : Certain chromene derivatives are known to scavenge ROS, reducing oxidative stress in cells .

Case Studies

Several studies have explored the efficacy of related compounds in preclinical models:

Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. One derivative showed an IC50 value of 1.61 µg/mL against Jurkat cells (a model for leukemia), indicating significant cytotoxicity .

Study 2: Anti-inflammatory Effects

Another research effort demonstrated that a similar chromene derivative reduced inflammation markers in a murine model of arthritis, showing promise for therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Compounds containing the oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H322) cell lines. The presence of the methoxy group has been linked to enhanced anticancer efficacy due to its electron-withdrawing properties .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies indicate that the oxadiazole moiety contributes to antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Effects

Research into the anticonvulsant properties of similar compounds has shown that modifications in the pyrrole and oxadiazole structures can lead to significant reductions in seizure activity in animal models. The specific structural features of this compound may enhance its efficacy as an anticonvulsant agent .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that validate the applications of this compound:

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key reactive site. Based on synthesis methods for similar oxadiazoles :

The electron-deficient oxadiazole ring may also undergo electrophilic aromatic substitution at the methyl-linked position, particularly with strong electrophiles (e.g., NO₂⁺) .

Chromene-Carboxamide Reactivity

The 8-methoxy-2-oxo-2H-chromene-3-carboxamide group contributes distinct reactivity:

Hydrolysis of the Amide Bond

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and the corresponding amine .

-

Basic Hydrolysis : NaOH (aqueous, heat) generates the carboxylate salt and amine byproducts.

Modification of the Chromene Core

| Reaction | Conditions | Outcome | Citations |

|---|---|---|---|

| Demethylation | BBr₃ (anhydrous CH₂Cl₂) | Conversion of 8-methoxy to 8-hydroxy derivative | |

| Reduction | NaBH₄/LiAlH₄ | Reduction of the lactone carbonyl to a hydroxyl group |

Pyrrole Substituent Reactivity

The 1-ethyl-1H-pyrrol-2-yl group undergoes electrophilic substitution:

| Reaction | Reagents | Position of Substitution | Citations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 or C5 positions | |

| Sulfonation | SO₃/H₂SO₄ | C4 position | |

| Halogenation | Br₂/FeCl₃ | C3 or C5 positions |

Cross-Coupling Reactions

The methylene bridge (-CH₂-) between oxadiazole and chromene-carboxamide may facilitate Suzuki or Ullmann couplings under catalytic conditions (e.g., Pd(PPh₃)₄, CuI).

Stability Under Physiological Conditions

Limited aqueous solubility (per physical property data in ) suggests aggregation-prone behavior. Hydrolytic stability varies:

-

Oxadiazole Ring : Stable at neutral pH but degrades under strongly acidic/basic conditions .

-

Amide Bond : Resistant to enzymatic cleavage (e.g., peptidases) due to steric hindrance from the chromene core .

Synthetic Optimization Challenges

Key hurdles in synthesis (based on ):

-

Regioselectivity : Competing reactions during oxadiazole formation require precise temperature control (~80–100°C).

-

Purification : Chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Comparison with Similar Compounds

Research Findings and Implications

- Heterocycle Substitution : Replacing 1,2,3-triazole with 1,2,4-oxadiazole may reduce off-target interactions while maintaining heterocyclic rigidity, a strategy validated in kinase inhibitors .

- Substituent Optimization: The ethylpyrrole group in the target compound could be modified to balance lipophilicity and solubility, as seen in pyrazole-carboxamides where chloro/cyano groups improve crystallinity .

Q & A

Q. What are the recommended synthetic routes for N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., coumarin-carboxamide derivatives) typically involves coupling reactions under basic conditions. For example, potassium carbonate (K₂CO₃) in dry DMF is used for deprotonation and nucleophilic substitution, followed by purification via flash column chromatography on silica gel and recrystallization from acetone to obtain high-purity crystals . For this compound, a similar approach could be applied, with careful monitoring of reaction intermediates using thin-layer chromatography (TLC) and final characterization via single-crystal X-ray diffraction or high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming the connectivity of the oxadiazole, pyrrole, and coumarin moieties . Mass spectrometry (LCMS/HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For crystallinity assessment, X-ray diffraction is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, while machine learning models trained on existing reaction datasets (e.g., from PubChem or ICReDD) can narrow down optimal solvents, temperatures, and catalysts . For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error experimentation by up to 50% .

Q. How should researchers address contradictory bioactivity data in preclinical studies?

- Methodological Answer : Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from assay variability or compound stability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results . Statistical tools like ANOVA or multivariate analysis can identify confounding variables (e.g., solvent residues, pH). Stability studies (e.g., HPLC under stressed conditions) should confirm compound integrity during assays .

Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?

- Methodological Answer : Employ salt formation (e.g., hydrochloride salts) or co-solvency systems (e.g., PEG-400/water mixtures) to enhance aqueous solubility . For bioavailability, consider prodrug modifications (e.g., esterification of the carboxamide) or nanoformulation techniques (e.g., liposomal encapsulation) . Computational solubility prediction tools (e.g., COSMO-RS) can guide solvent selection .

Q. How can Design of Experiments (DoE) improve yield and reproducibility?

- Methodological Answer : Apply factorial designs (e.g., 2^k or response surface methodology) to systematically vary parameters like temperature, solvent ratio, and catalyst loading . For example, a central composite design could optimize the coupling reaction between the oxadiazole and coumarin precursors, reducing the number of trials by 30–40% while maximizing yield .

Distinction Between Basic and Advanced Questions

- Basic : Focus on foundational synthesis, purification, and characterization.

- Advanced : Integrate computational modeling, statistical optimization, and interdisciplinary methods (e.g., bioinformatics, nanotechnology).

Avoided Commercial Topics

- No questions on pricing, scale-up, or industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.